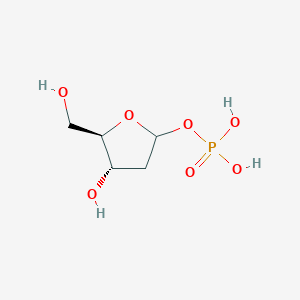

Deoxyribose 1-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deoxyribose 1-phosphate (dRP) is a molecule that plays a crucial role in DNA repair and synthesis. It is formed during the process of base excision repair, which is one of the primary mechanisms used by cells to repair damaged DNA.

Aplicaciones Científicas De Investigación

Measurement Methodology

Deoxyribose 1-phosphate (dRP) can be measured in the presence of other sugar phosphates using a specific method. This method exploits the unique heat lability of dRP to differentiate it from ribose 1-phosphate and other sugar phosphates (Ipata & Tozzi, 1984).

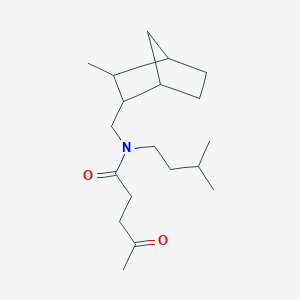

Prodrug Synthesis

dRP has been utilized in the synthesis of phosphoramidate prodrugs of carbasugar analogues. These prodrugs have been evaluated for potential anti-HIV properties and their effectiveness against cancer cell proliferation (Hamon et al., 2014).

Metabolic Studies

The metabolism of deoxyribose phosphate has been compared between normal liver tissues and malignant hepatoma, providing insights into the metabolic pathways involved in nucleic acid synthesis (Boxer & Shonk, 1958).

Biocatalyst Selection for Synthesis

Erwinia carotovora ATCC 33260 has been identified as a new biocatalyst for the synthesis of dRP, offering an economical and cleaner pathway for deoxyribonucleosides production (Valino et al., 2011).

Assay Method Development

A sensitive method for determining deoxyribose derivatives in various tissues has been developed. This method is particularly useful for analyzing complex nucleotide mixtures (Pestell & Woodland, 1972).

Role in Angiogenesis

dRP acts as a proangiogenic stimulus in endothelial cells. It directly activates the endothelial NADPH oxidase 2 complex, leading to reactive oxygen species generation, NF-κB activation, and upregulation of VEGFR2, important for angiogenesis (Vara et al., 2018).

Biochemical Synthesis

Research into the biosynthesis of deoxyribose from ribonucleic acid and its conversion into deoxyribonucleotides has provided a deeper understanding of DNA synthesis mechanisms (Cohen et al., 1961).

Microbial Production

The microbial production of 2′-deoxyribonucleosides from simple materials like glucose, acetaldehyde, and a nucleobase through reverse reactions of degradation and the glycolytic pathway has been investigated, highlighting a potential for industrial applications (Horinouchi et al., 2005).

Novel Oxidative Pathways

Discovery of novel oxidative pathways for the catabolism of dRP and related compounds in bacteria offers new insights into metabolic pathways and the evolution of enzyme functions (Price et al., 2018).

Propiedades

Número CAS |

17210-42-3 |

|---|---|

Nombre del producto |

Deoxyribose 1-phosphate |

Fórmula molecular |

C5H11O7P |

Peso molecular |

214.11 g/mol |

Nombre IUPAC |

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O7P/c6-2-4-3(7)1-5(11-4)12-13(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+,5?/m0/s1 |

Clave InChI |

KBDKAJNTYKVSEK-PYHARJCCSA-N |

SMILES isomérico |

C1[C@@H]([C@H](OC1OP(=O)(O)O)CO)O |

SMILES |

C1C(C(OC1OP(=O)(O)O)CO)O |

SMILES canónico |

C1C(C(OC1OP(=O)(O)O)CO)O |

Otros números CAS |

17210-42-3 |

Descripción física |

Solid |

Sinónimos |

2-deoxy-alpha-D-ribose 1-phosphate 2-deoxyribose 1-phosphate 2-deoxyribose 1-phosphate, (alpha-D-erythro)-isomer 2-deoxyribose 1-phosphate, (beta-D-erythro)-isome |

Origen del producto |

United States |

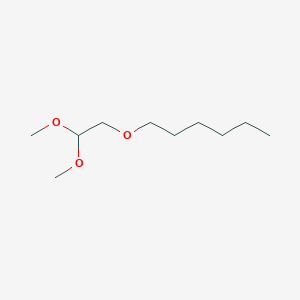

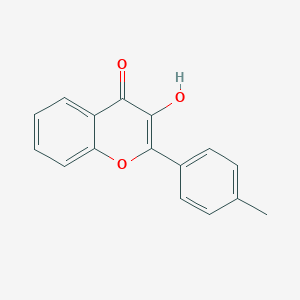

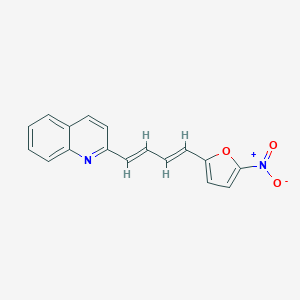

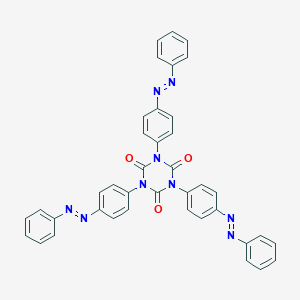

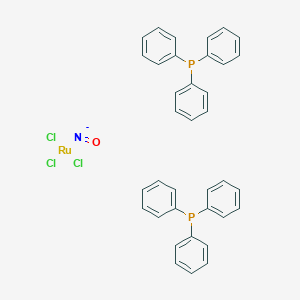

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)